molecular formula C24H24N4O2 B11198930 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine

3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine

Cat. No.: B11198930
M. Wt: 400.5 g/mol
InChI Key: UGKOLIYMFJJPHI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline derivatives with appropriate hydrazine and carboxamide reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29)

InChI Key

UGKOLIYMFJJPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5

Origin of Product

United States

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